2-(2-Chloro-4-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a monocarboxylic acid that features a 2-chloro-4-methylphenyl group attached to a propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-4-methylphenyl)propanoic acid typically involves a Friedel-Crafts reaction. This reaction is carried out between ethyl 2-chloropropionate and 2-chloro-4-methylbenzene in the presence of anhydrous aluminum chloride as a catalyst. The intermediate product, ethyl 2-(2-chloro-4-methylphenyl)propionate, is then hydrolyzed to yield the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The use of anhydrous aluminum chloride as a catalyst is preferred due to its cost-effectiveness and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major products are alcohols or other reduced forms.
Substitution: The products depend on the substituent introduced, such as halogenated or nitrated derivatives
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it exhibits inhibitory activity against certain enzymes, particularly aminopeptidases. These enzymes are responsible for cleaving peptide bonds at the N-terminus of proteins. By inhibiting these enzymes, the compound can modulate protein function and potentially serve as a therapeutic agent.
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenoxy)propanoic acid: This compound is structurally similar but features an ether linkage instead of a direct aromatic substitution.
2-(4-Methylphenyl)propanoic acid: Lacks the chlorine substituent, which affects its reactivity and applications.
Uniqueness: 2-(2-Chloro-4-methylphenyl)propanoic acid is unique due to the presence of both a chlorine substituent and a propanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and as a potential therapeutic agent .
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-(2-chloro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-4-8(9(11)5-6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
InChI Key |
AWUIMEKCVLKZGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.